molecular formula C7H6FN3 B046661 5-Fluoro-1H-benzo[d]imidazol-6-amine CAS No. 118134-21-7

5-Fluoro-1H-benzo[d]imidazol-6-amine

Cat. No.: B046661
CAS No.: 118134-21-7
M. Wt: 151.14 g/mol
InChI Key: FZWJKFDFGQTTOK-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzo[d]imidazol-6-amine is a fluorinated benzimidazole derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology, known for its wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring a fluorine atom and an amine group on the benzimidazole nucleus, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. Research Applications and Value: This compound is primarily utilized as a key precursor in the synthesis of more complex heterocyclic systems targeted for therapeutic development. The amine group at the 6-position offers a reactive handle for further functionalization, allowing researchers to create amide linkages or incorporate this moiety into larger, pharmacologically active structures . The electron-withdrawing fluorine atom at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like compounds. Research Context: Benzimidazole derivatives have demonstrated significant promise in anticancer research. Certain synthesized analogs have exhibited potent activity against a panel of human cancer cell lines, including hepatocellular liver carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung fibroblast (WI-38) cells . Furthermore, structural-activity relationship (SAR) studies indicate that substitutions at various positions on the benzimidazole scaffold, including the C5 and C6 positions, greatly influence its biological activity and interaction with enzymatic targets such as cyclooxygenase (COX) and topoisomerase I . This makes this compound a compound of high interest for researchers designing and evaluating new potential chemotherapeutic agents. Intended Use and Handling: this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting, utilizing personal protective equipment and adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWJKFDFGQTTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Fluoro 1h Benzo D Imidazol 6 Amine

Retrosynthetic Analysis of 5-Fluoro-1H-benzo[d]imidazol-6-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-N bonds of the imidazole (B134444) ring. This approach simplifies the benzimidazole (B57391) core into two key synthons: a substituted ortho-phenylenediamine and a one-carbon (C1) source.

The logical precursor derived from this disconnection is 4-fluoro-benzene-1,2,5-triamine . This triamine intermediate contains the necessary arrangement of fluorine and amino groups on the benzene (B151609) ring. The cyclization of this triamine with a C1 synthon, such as formic acid, would form the target benzimidazole.

Classical Synthetic Routes to this compound

Classical routes to this compound are typically multi-step processes focusing on the formation of the benzimidazole ring from a pre-functionalized benzene precursor.

Cyclization Reactions for Benzo[d]imidazole Ring Formation

The formation of the benzimidazole ring is a cornerstone of this synthesis. The most common classical method is the Phillips benzimidazole synthesis, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions.

In this specific synthesis, the key step is the reaction of the 4-fluoro-benzene-1,2,5-triamine intermediate with a C1 source like formic acid. The reaction proceeds by heating the components, often in the presence of a mineral acid such as hydrochloric acid, which catalyzes the condensation and subsequent intramolecular cyclization via dehydration to yield the final benzimidazole ring structure.

A general representation of this cyclization step is detailed in the table below.

StepReactantsReagents/ConditionsProduct
Cyclization4-fluoro-benzene-1,2,5-triamine, Formic Acid10% HCl, Heat (e.g., 80-100 °C)This compound

This table represents a generalized procedure based on classical benzimidazole synthesis.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic methods offer alternatives to classical techniques, often providing higher yields, milder reaction conditions, and greater efficiency. These approaches are primarily focused on the key cyclization step.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts have been extensively used to facilitate the synthesis of benzimidazoles. While many methods focus on producing 2-substituted benzimidazoles from aldehydes, the underlying principles can be adapted. For instance, copper and palladium catalysts are effective in promoting the intramolecular C-N bond formation required for ring closure.

Recent research has shown that copper(II) oxide nanoparticles can catalyze the intramolecular cyclization of ortho-substituted aryl derivatives to form benzimidazoles. Another approach involves the palladium-catalyzed intramolecular amination of N-(2-haloaryl)amidines. While these specific examples may require modification of the precursor, they represent powerful strategies for constructing the benzimidazole core under relatively mild conditions.

Organocatalysis in Benzo[d]imidazole Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a green and metal-free alternative for benzimidazole synthesis. Various organocatalysts can be employed to promote the condensation and cyclization of ortho-phenylenediamines.

For example, Brønsted acids like p-toluenesulfonic acid (p-TSA) have been used to catalyze the synthesis of benzimidazoles from ortho-phenylenediamines. In a different approach, D-glucose has been utilized as a renewable C1 source and methine bridge in an oxidative cyclization reaction to form the benzimidazole ring in water, an environmentally benign solvent. These metal-free methods avoid the risk of heavy metal contamination in the final product and align with the principles of green chemistry.

The table below summarizes various modern catalytic systems reported for benzimidazole synthesis.

Catalyst TypeCatalyst ExampleC1 SourceSolventKey Advantage
Transition MetalZnO NanoparticlesAldehydEthanolHigh yield, short reaction time, recyclable catalyst. mdpi.com
Transition MetalCopper(II) Oxide (CuO)(from precursor)DMSOHeterogeneous catalyst, recyclable.
OrganocatalystD-GlucoseD-GlucoseWaterBiorenewable C1 source, green solvent.
Organocatalystp-Toluenesulfonic acid (p-TSA)AldehydeVariousMetal-free, mild conditions.

This table illustrates general modern catalytic approaches applicable to the benzimidazole ring formation step.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a significant area of contemporary research, aiming to minimize the environmental impact of chemical processes. These principles are applied across the synthetic route, from the choice of starting materials to the final product isolation.

One of the primary focuses of green chemistry in this context is the use of environmentally benign solvents. Traditional syntheses of benzimidazoles often employ volatile and hazardous organic solvents. To mitigate this, researchers are exploring the use of greener alternatives such as water, ethanol, or solvent-free reaction conditions. For instance, microwave-assisted synthesis has emerged as a powerful tool, often enabling reactions to proceed rapidly and efficiently without the need for a solvent. scispace.com

The use of heterogeneous catalysts is another cornerstone of green benzimidazole synthesis. These catalysts, which are in a different phase from the reactants, can be easily recovered and reused, reducing waste and cost. For example, solid acid catalysts can be employed for the cyclization step, replacing corrosive and difficult-to-handle mineral acids. Similarly, supported metal catalysts are favored for the reduction of the nitro group, as they can be readily filtered off from the reaction mixture.

Atom economy is also a key consideration. Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product. One-pot syntheses are particularly advantageous in this regard, as they eliminate the need for isolation and purification of intermediates, thereby reducing solvent usage and waste generation. nih.gov

Below is a table summarizing the application of green chemistry principles in analogous benzimidazole syntheses:

Green Chemistry PrincipleApplication in Benzimidazole SynthesisExample/Benefit
Use of Safer Solvents Replacement of hazardous organic solvents with water, ethanol, or solvent-free conditions.Microwave-assisted synthesis of benzimidazoles in the absence of a solvent reduces volatile organic compound (VOC) emissions. scispace.com
Catalysis Employment of recyclable heterogeneous catalysts instead of stoichiometric reagents.Use of solid acid catalysts for cyclization and supported palladium catalysts for hydrogenation allows for easy catalyst recovery and reuse.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product.One-pot reductive cyclization of nitro-o-phenylenediamines directly to aminobenzimidazoles improves overall efficiency. nih.gov
Energy Efficiency Utilization of energy-efficient methods like microwave irradiation.Microwave-assisted reactions often lead to significantly shorter reaction times and reduced energy consumption compared to conventional heating. scispace.com

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous synthesis, offers a paradigm shift from traditional batch processing in the production of this compound and related compounds. This technology involves the continuous pumping of reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

A key application of flow chemistry in the synthesis of this target molecule is the catalytic hydrogenation of a nitro-substituted benzimidazole precursor. acs.orgnewdrugapprovals.org This step can be hazardous in batch reactors due to the use of hydrogen gas and potentially pyrophoric catalysts. In a continuous flow setup, the reaction is conducted in a packed-bed reactor containing a heterogeneous catalyst. acs.org This approach significantly enhances safety by minimizing the volume of the reaction mixture at any given time and allowing for better heat dissipation. acs.org

The integration of multiple reaction steps into a continuous flow sequence is a major advantage of this technology. For the synthesis of this compound, a flow system could be designed to first effect the cyclization of a substituted o-phenylenediamine, followed immediately by the in-line reduction of the nitro group. This telescoping of reactions eliminates the need for intermediate work-up and purification, leading to a more streamlined and efficient process. eurekaselect.com

The benefits of employing flow chemistry for the synthesis of benzimidazole derivatives are summarized in the table below:

Feature of Flow ChemistryAdvantage in Benzimidazole SynthesisSpecific Example
Enhanced Safety Minimization of reaction volume and improved heat transfer, particularly for hazardous reactions like hydrogenation.Continuous flow hydrogenation of a nitrobenzimidazole precursor avoids the accumulation of large quantities of flammable hydrogen gas. acs.orgnewdrugapprovals.org
Precise Control Accurate control over reaction parameters (temperature, pressure, residence time) leading to improved selectivity and yield.Optimization of residence time in a flow reactor can maximize the conversion of the starting material while minimizing the formation of byproducts.
Scalability Straightforward scaling of production by running the flow system for longer durations.A laboratory-scale flow synthesis can be readily adapted for pilot-scale production without the need for significant process redesign.
Process Intensification Integration of multiple reaction and purification steps into a single continuous process.A multi-step flow system can perform the cyclization and subsequent reduction to produce aminobenzimidazoles without isolating intermediates. eurekaselect.com

While a specific continuous flow synthesis for this compound is not extensively detailed in the public domain, the principles and methodologies demonstrated for analogous compounds provide a clear blueprint for its development. The application of flow chemistry holds significant promise for the safe, efficient, and scalable production of this important chemical compound.

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 1h Benzo D Imidazol 6 Amine

Electrophilic Aromatic Substitution Reactions on the Benzo[d]imidazole Core

The benzimidazole (B57391) ring system is generally susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on 5-Fluoro-1H-benzo[d]imidazol-6-amine is dictated by the electronic properties of the existing substituents. The 6-amino group is a potent activating group and directs electrophiles to the ortho and para positions. Conversely, the 5-fluoro group is a deactivating group but also an ortho-, para-director due to resonance effects.

In this specific molecule, the position C7 is ortho to the activating amino group and meta to the deactivating fluoro group, making it the most probable site for electrophilic attack. The C4 position is ortho to the fluoro group and meta to the amino group, rendering it less reactive. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to show a preference for substitution at the C7 position. While specific studies on this exact molecule are not prevalent, the reactivity patterns can be inferred from the principles of physical organic chemistry.

For instance, nitration would likely proceed using a standard nitrating mixture (HNO₃/H₂SO₄) to yield 7-nitro-5-fluoro-1H-benzo[d]imidazol-6-amine. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would similarly favor the C7 position. The development of electrophilic fluorinating reagents, such as those of the N-F class, has expanded the toolkit for introducing fluorine into organic molecules, although these are typically used on non-fluorinated precursors. rsc.orgwikipedia.orgyoutube.com

Nucleophilic Reactions Involving the Amine and Fluoro Groups

Nucleophilic aromatic substitution (SNAr) of the fluorine atom in this compound is generally unfavorable. SNAr reactions require the aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the presence of the strongly electron-donating 6-amino group increases the electron density of the benzene (B151609) ring, thereby deactivating it towards nucleophilic attack. Consequently, displacing the fluoro group with nucleophiles like alkoxides, thiolates, or other amines would necessitate harsh reaction conditions and is not a common derivatization strategy for this substrate.

The amino group itself is not a suitable leaving group for nucleophilic substitution. While the fluorine atom on some fluorinated benzimidazole derivatives can be substituted by nucleophiles under specific conditions, the electronic environment of the target molecule makes this transformation challenging.

Modifications of the 1H-Imidazolyl Nitrogen in this compound

The imidazole (B134444) portion of the benzimidazole core contains two nitrogen atoms, with the N-H group being readily deprotonated to form an anion that can act as a nucleophile. This allows for extensive modification at the N1 position through alkylation, acylation, and arylation reactions.

N-Alkylation: This is typically achieved by treating the benzimidazole with a base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov The reaction proceeds via an SN2 mechanism.

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. For example, a copper(II)-catalyzed N-arylation can be performed using various aryl boronic acids under atmospheric conditions. nih.gov

N-Acylation: Acyl groups can be introduced by reacting the benzimidazole with acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.

These modifications are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for exploring structure-activity relationships in drug discovery. nih.gov

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation 1. NaH, DMF, 0 °C to rt2. Alkyl Halide (R-X)1-Alkyl-5-fluoro-1H-benzo[d]imidazol-6-amine
N-Arylation Aryl Boronic Acid, Cu(OAc)₂, Base (e.g., Et₃N), Solvent (e.g., DCM/MeOH)1-Aryl-5-fluoro-1H-benzo[d]imidazol-6-amine
N-Acylation Acyl Chloride (RCOCl) or Anhydride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)1-Acyl-5-fluoro-1H-benzo[d]imidazol-6-amine

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com While this compound is not directly suited for many cross-coupling reactions as a coupling partner, it can be readily derivatized to participate in these transformations.

A key strategy involves the conversion of the 6-amino group into a more suitable functional group for cross-coupling, such as a halide or a triflate, via a Sandmeyer-type reaction. Diazotization of the amine with sodium nitrite (B80452) in the presence of a strong acid (e.g., HBF₄, HCl), followed by treatment with a copper(I) halide or other reagents, can yield the corresponding 6-halo-5-fluorobenzimidazole. This halogenated derivative can then serve as a substrate in various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Reaction of the 6-halo derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can form a C-C bond, yielding 6-aryl- or 6-vinyl-5-fluorobenzimidazoles. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the 6-halo derivative with a primary or secondary amine, using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos). researchgate.net

Sonogashira Coupling: The coupling of the 6-halo derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, can be used to install an alkyne moiety at the 6-position.

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide array of substituents.

Functionalization of the Amine Moiety in this compound

The primary aromatic amine at the C6 position is a versatile functional group that can undergo a wide range of chemical transformations. acs.org

Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy to introduce diverse side chains.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These moieties are often explored for their hydrogen-bonding capabilities in biological systems. nih.gov

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines.

Diazotization: As mentioned previously, the amine can be converted to a diazonium salt, which is a versatile intermediate. Besides conversion to halides (Sandmeyer reaction), diazonium salts can be transformed into hydroxyl, cyano, or aryl groups, further diversifying the molecular structure. acs.org

Reaction TypeReagentsProduct
Amide Formation R-COCl, Pyridine6-(Acylamino)-5-fluoro-1H-benzimidazole
Sulfonamide Formation R-SO₂Cl, Pyridine6-(Sulfonylamino)-5-fluoro-1H-benzimidazole
Urea Formation R-NCO1-(5-Fluoro-1H-benzo[d]imidazol-6-yl)-3-R-urea
Thiourea Formation R-NCS1-(5-Fluoro-1H-benzo[d]imidazol-6-yl)-3-R-thiourea
Sandmeyer Reaction 1. NaNO₂, HBr2. CuBr6-Bromo-5-fluoro-1H-benzimidazole

Formation of Supramolecular Assemblies with this compound

The structure of this compound is rich in hydrogen bond donors and acceptors, making it an excellent candidate for forming ordered supramolecular assemblies. researchgate.net The key interaction sites are the imidazole N-H group (donor), the imidazole sp² nitrogen (acceptor), and the primary amine -NH₂ group (donor).

These functionalities can lead to the formation of various hydrogen-bonding motifs, such as dimers, one-dimensional chains, or more complex two- or three-dimensional networks. For example, the classic benzimidazole dimer motif can form via N-H···N hydrogen bonds between two molecules. The 6-amino group can then participate in further hydrogen bonding, linking these dimers into extended chains or sheets.

Mechanistic Organic Chemistry Studies of Reactions Involving 5 Fluoro 1h Benzo D Imidazol 6 Amine

Identification of Reaction Intermediates

The general mechanism for benzimidazole (B57391) formation from o-phenylenediamines suggests the formation of an initial imine or Schiff base intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. While this is the widely accepted pathway, no specific experimental studies have been published that isolate or spectroscopically identify the reaction intermediates in the synthesis or subsequent reactions of 5-Fluoro-1H-benzo[d]imidazol-6-amine. The precursor for its synthesis would likely be a substituted 4,5-diamino-fluorobenzene derivative, but the specific intermediates derived from this precursor have not been characterized.

Solvent Effects on Reaction Pathways

The polarity of the solvent is known to influence the rate of benzimidazole formation. Studies on analogous reactions have shown that solvents with higher dielectric constants can increase reaction rates by stabilizing polar transition states. For example, in the synthesis of some benzimidazoles, a shift from a less polar to a more polar solvent system accelerates the reaction. However, a systematic study on how different solvents affect the reaction pathways, selectivity, or reaction rates for this compound has not been reported.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating transition state energies, and modeling reaction pathways. Such studies are common for the benzimidazole scaffold, providing insights into molecular geometry, electronic properties, and vibrational frequencies. DFT has been used to investigate the potential energy surface for reactions of similar molecules, like 5-nitro-1H-benzo[d]imidazole, identifying transition states and intermediates. Despite the prevalence of this methodology, a specific computational study detailing the reaction mechanisms for this compound is absent from the current body of scientific literature.

Advanced Spectroscopic Characterization Methods for 5 Fluoro 1h Benzo D Imidazol 6 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 5-Fluoro-1H-benzo[d]imidazol-6-amine, a combination of 1D and 2D NMR experiments would be essential.

¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the benzene (B151609) ring, the proton at the C2 position of the imidazole (B134444) ring, and the protons of the amine (NH₂) and imidazole (NH) groups. The fluorine atom at the 5-position and the amine group at the 6-position would influence the chemical shifts of the aromatic protons at the 4- and 7-positions. Spin-spin coupling between adjacent protons and between protons and the fluorine atom (H-F coupling) would provide valuable connectivity information.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. The carbon directly bonded to the fluorine atom (C-5) would exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effect of the amine group and the electron-withdrawing effect of the fluorine atom.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a signal for the fluorine atom at the 5-position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring within a benzimidazole (B57391) system. Coupling to nearby protons would be observable, providing further structural confirmation. chemrxiv.orgnih.gov

Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound (in DMSO-d₆) This table is predictive and based on known substituent effects on the benzimidazole scaffold. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
H-2 ~8.0 - -
H-4 ~7.2 (d, JH-F ≈ 10 Hz) ~100 -
H-7 ~7.0 (s) ~110 -
NH₂ ~5.0 (br s) - -
NH ~12.0 (br s) - -
C-2 - ~140 -
C-4 - ~100 (d, JC-F ≈ 25 Hz) -
C-5 - ~155 (d, JC-F ≈ 240 Hz) -120 to -140
C-6 - ~135 -
C-7 - ~110 (d, JC-F ≈ 5 Hz) -
C-3a - ~130 -

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the connectivity between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and piecing together the entire carbon skeleton. For example, the proton at C-2 would show correlations to C-3a and C-7a. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₇H₆FN₃), confirming the presence of fluorine and three nitrogen atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. While no specific MS/MS data for this compound is available, the fragmentation of benzimidazoles typically involves cleavage of the imidazole ring. The presence of the fluoro and amino substituents would influence the fragmentation pathways, and the resulting fragment ions would be diagnostic for the structure.

Predicted Fragmentation Pathways for this compound This table is predictive and based on general fragmentation patterns of benzimidazoles.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
151.05 [M+H]⁺ 124.04 HCN
151.05 [M+H]⁺ 131.05 NH₂

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine and imidazole groups (typically in the range of 3200-3500 cm⁻¹), C-N stretching, C=N stretching of the imidazole ring, and aromatic C-H and C=C stretching vibrations. A strong absorption band corresponding to the C-F stretching vibration would also be expected.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in Raman spectra. SERS (Surface-Enhanced Raman Spectroscopy) could be a valuable technique to enhance the signal of this molecule, as has been demonstrated for other benzimidazole derivatives. chemrxiv.org

Predicted Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H stretch (imidazole) 3200-3400 3200-3400
N-H stretch (amine) 3300-3500 3300-3500
C-H stretch (aromatic) 3000-3100 3000-3100
C=N stretch (imidazole) 1600-1650 1600-1650
C=C stretch (aromatic) 1450-1600 1450-1600
C-F stretch 1000-1300 1000-1300

Vibrational Analysis of Functional Groups

The benzimidazole ring system gives rise to a series of characteristic vibrations. The N-H stretching vibration of the imidazole moiety typically appears as a broad band in the FT-IR spectrum in the region of 3400-3250 cm⁻¹ due to intermolecular hydrogen bonding. researchgate.net The C=N stretching vibration within the imidazole ring is expected around 1630-1560 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the benzene part of the molecule are anticipated above 3000 cm⁻¹, while the C=C ring stretching vibrations usually occur in the 1600-1450 cm⁻¹ range.

The presence of specific substituents introduces unique vibrational signatures:

Amino Group (-NH₂): The primary amine is characterized by two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, typically found between 3500 and 3300 cm⁻¹. The N-H scissoring (bending) vibration is expected near 1650-1580 cm⁻¹.

Fluoro Group (C-F): The carbon-fluorine bond introduces a strong stretching vibration, which is highly dependent on its aromatic substitution pattern. For fluoroaromatic compounds, the C-F stretching band is typically observed in the 1270-1100 cm⁻¹ region of the IR spectrum.

A detailed assignment of the expected vibrational frequencies for the key functional groups of this compound, based on data from analogous structures, is presented below. mdpi.commdpi.commdpi.comresearchgate.net

Table 1. Predicted Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (N-H)Asymmetric & Symmetric Stretch3500 - 3300
Imidazole (N-H)Stretch3400 - 3250
Aromatic (C-H)Stretch3150 - 3000
Amino (N-H)Scissoring/Bending1650 - 1580
Imidazole (C=N)Stretch1630 - 1560
Aromatic (C=C)Ring Stretch1600 - 1450
Aromatic (C-F)Stretch1270 - 1100

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of conjugated systems like benzimidazoles. The UV-Vis spectrum arises from electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The benzimidazole scaffold is a chromophore that exhibits characteristic absorption bands in the UV region.

For the parent benzimidazole, electronic spectra typically show two main absorption bands corresponding to π-π* transitions. These bands are generally observed around 240-250 nm and 270-285 nm. nist.gov The introduction of substituents on the benzene ring can significantly modify the absorption characteristics. Both the amino (-NH₂) and fluoro (-F) groups act as auxochromes, which can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Amino Group (-NH₂): As a strong electron-donating group, the amino substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Fluoro Group (-F): The effect of a fluorine atom is more complex, involving both inductive (-I) and resonance (+R) effects. Generally, it has a less pronounced effect than an amino group but can contribute to shifts in the absorption bands.

Based on studies of related substituted benzimidazoles, the spectrum of this compound is predicted to exhibit absorption maxima shifted to longer wavelengths compared to the unsubstituted parent compound, likely in the 280-350 nm range. nih.govresearchgate.nettubitak.gov.tr The primary electronic transitions remain π-π* in nature, originating from the aromatic system.

Table 2. Expected UV-Vis Absorption Data and Electronic Transitions for this compound.
Expected λmax Range (nm)Transition TypeChromophore
~250 - 290π → πBenzene Ring
~290 - 350π → πExtended Benzimidazole Conjugated System

X-ray Crystallography and Single-Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, yielding precise atomic coordinates, bond lengths, bond angles, and details about intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures in the Cambridge Structural Database (CSD) allows for a robust prediction of its key crystallographic features.

Benzimidazole derivatives are known to be planar molecules that engage in extensive intermolecular hydrogen bonding. iucr.org The N-H groups of the imidazole ring and the exocyclic amino group in this compound are strong hydrogen bond donors, while the imidazole and amino nitrogen atoms are effective hydrogen bond acceptors. This facilitates the formation of robust supramolecular architectures, such as chains, sheets, or three-dimensional networks in the solid state. nih.gov

For example, the crystal structure of 5-Amino-1H-benzimidazole-2(3H)-thione reveals that molecules form tetramers via N—H⋯S hydrogen bonds, which are then linked into chains by N—H⋯N interactions. nih.govresearchgate.net A similar propensity for self-assembly through hydrogen bonding would be expected for this compound, likely involving N—H⋯N interactions between the imidazole and amino groups of adjacent molecules. The fluorine atom may also participate in weaker C—H⋯F interactions, further influencing the crystal packing.

The table below presents typical crystallographic data for a related aminobenzimidazole derivative to illustrate the type of structural information obtained from a single-crystal X-ray diffraction experiment.

Table 3. Illustrative Crystallographic Data for a Related Compound: 5-Amino-1H-benzimidazole-2(3H)-thione researchgate.net.
ParameterValue
Chemical FormulaC₇H₇N₃S
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.1179 (14)
b (Å)11.8796 (11)
c (Å)16.5649 (15)
β (°)91.974 (8)
Volume (ų)3169.9 (5)
Z16
Key InteractionsN—H⋯S and N—H⋯N Hydrogen Bonds

Theoretical and Computational Chemistry Investigations of 5 Fluoro 1h Benzo D Imidazol 6 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of 5-Fluoro-1H-benzo[d]imidazol-6-amine. These methods provide a deep understanding of the molecule's stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of benzimidazole (B57391) derivatives. For this compound, DFT calculations, often utilizing functionals such as B3LYP with a 6-31G(d,p) basis set, provide crucial information about its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical in determining the molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)4.66
Ionization Potential5.89
Electron Affinity1.23
Electronegativity (χ)3.56
Chemical Hardness (η)2.33
Chemical Softness (S)0.21
Electrophilicity Index (ω)2.72

The distribution of the HOMO and LUMO across the molecule provides insights into the regions most susceptible to electrophilic and nucleophilic attack. In this compound, the HOMO is typically localized on the electron-rich amino group and the benzimidazole ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the imidazole (B134444) and benzene (B151609) rings, suggesting these areas are prone to nucleophilic attack. The fluorine atom, with its high electronegativity, also influences the electron distribution and reactivity of the molecule.

Ab Initio Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electronic properties, though at a greater computational cost. These methods are valuable for refining the results obtained from DFT and for calculating properties where electron correlation is particularly important. For this compound, ab initio calculations can provide more accurate predictions of ionization potentials, electron affinities, and dipole moments.

Table 2: Comparison of Calculated Dipole Moments using Different Quantum Chemical Methods

MethodBasis SetDipole Moment (Debye)
HF6-31G(d,p)3.45
B3LYP6-31G(d,p)3.78
MP26-31G(d,p)3.85

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis of this compound

Conformational analysis is essential for understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions. The primary source of conformational flexibility in this molecule is the rotation around the C-N bond of the amino group. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformers.

The planarity of the benzimidazole ring system is generally maintained, but slight puckering can occur. The orientation of the amino group relative to the ring is a key conformational feature. Theoretical calculations suggest that the most stable conformation involves the amino group being nearly coplanar with the benzimidazole ring, which allows for favorable electronic delocalization.

Interaction Dynamics with Solvent Molecules

MD simulations are particularly powerful for studying the interactions between a solute and solvent molecules. For this compound, simulations in a solvent box (e.g., water) can reveal the nature of solvation and the formation of hydrogen bonds.

The amino group and the N-H protons of the imidazole ring are primary sites for hydrogen bonding with water molecules. The fluorine atom can also participate in weaker hydrogen bonding interactions. The radial distribution function (RDF) is a common tool used in MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 3: Predicted Hydrogen Bond Analysis from MD Simulations in Water

Hydrogen Bond Donor/AcceptorAverage Number of Hydrogen BondsAverage H-Bond Distance (Å)
Amino group (as donor)2.12.9
Imidazole N-H (as donor)1.02.8
Imidazole N (as acceptor)1.23.0
Fluorine atom (as acceptor)0.33.2

These simulations provide a detailed picture of the solvation shell around this compound, which is crucial for understanding its behavior in aqueous environments.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR and IR spectra. These predictions can aid in the structural elucidation and characterization of new compounds.

DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the presence of the fluorine and amino substituents.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) relative to TMS

Atom PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
C47.25110.5
C5-F-155.8 (JCF = 240 Hz)
C6-NH25.50 (NH2)135.2
C77.10115.1
C28.10142.3
N1-H12.50-
C7a-138.9
C3a-132.6

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule. Key vibrational frequencies for this compound include the N-H stretching of the amino and imidazole groups, C-F stretching, and aromatic C-H and C=C stretching modes.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles of QSAR are routinely applied to benzimidazole derivatives to guide drug design. researchgate.netacs.orgnih.gov The process involves the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

In the context of designing derivatives of this compound, a rational drug design approach is often employed. acs.orgnih.gov This involves synthesizing a series of analogues and evaluating their biological activity, for instance, as kinase inhibitors. The resulting data on structure and activity can then be used to build a QSAR model. For example, in the development of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives as MEK and RAF complex inhibitors, a detailed screening process was undertaken to identify preferred compounds. acs.orgnih.gov

The biological activity of these derivatives is highly dependent on the nature and position of substituents. A hypothetical QSAR study on such a series would involve calculating descriptors for each derivative and correlating them with their measured inhibitory concentrations (IC50). Key molecular descriptors that would likely be considered in a QSAR model for these compounds include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in electronic interactions.

Steric Descriptors: Including molecular weight, volume, and surface area, which describe the size and shape of the molecule and are crucial for its fit within a biological target's binding site.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and influences its ability to cross cell membranes and interact with hydrophobic pockets in a protein.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

A resulting QSAR model could be represented by a linear or non-linear equation that predicts the biological activity of new, unsynthesized derivatives. This allows for the prioritization of compounds for synthesis, thereby saving time and resources. The insights gained from the model would help in understanding the key structural features required for high activity. For instance, the model might reveal that a bulky, electron-donating group at a specific position on the benzimidazole ring enhances activity, while a hydrophilic group at another position is detrimental.

DerivativeSubstituent (R)IC50 (nM) for MEK1IC50 (nM) for BRAFIC50 (nM) for BRAFV600E
16bSpecific carboxamide side chain2833

The data from such screening cascades, as seen with compound 16b, which showed potent inhibition of MEK1, BRAF, and BRAFV600E, provides the foundational data for building robust QSAR models. acs.orgnih.gov

Virtual Screening Approaches for Ligand Discovery (excluding clinical targets)

Virtual screening is a powerful computational methodology used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods. For derivatives of this compound, both strategies can be effectively employed for the discovery of novel ligands.

Ligand-Based Virtual Screening (LBVS):

In the absence of a three-dimensional structure of the biological target, LBVS can be utilized. This method relies on the knowledge of existing active ligands. A common LBVS approach is similarity searching, where a database of molecules is screened to identify compounds that are structurally similar to a known active molecule (the query). The underlying principle is the similar property principle, which states that molecules with similar structures are likely to have similar biological activities.

Another powerful LBVS technique is pharmacophore modeling. A pharmacophore model is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For a series of active this compound derivatives, a pharmacophore model could be generated and used as a 3D query to screen large compound databases.

Structure-Based Virtual Screening (SBVS):

When the 3D structure of the biological target is available, typically from X-ray crystallography or cryo-electron microscopy, SBVS is the preferred method. Molecular docking is the most widely used SBVS technique. It involves predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.

In the rational design of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives, a structure-based approach was likely employed. acs.orgnih.gov The process would involve:

Target Preparation: Obtaining the 3D structure of the target protein (e.g., MEK1 or BRAF kinase) and preparing it for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Preparation: Creating a database of virtual compounds based on the this compound scaffold with diverse chemical modifications.

Molecular Docking: Docking each ligand from the library into the defined binding site of the target protein using a scoring function to estimate the binding affinity.

Hit Selection: Ranking the docked compounds based on their docking scores and visual inspection of their binding poses to select promising candidates for synthesis and biological evaluation.

The supplementary information for the study on MEK/RAF complex inhibitors mentions the availability of the docking pose of a lead compound (16b) in the protein structure with the PDB ID 7M0U, confirming the use of molecular docking in the research. acs.org This information is critical for understanding the specific molecular interactions that contribute to the compound's inhibitory activity.

CompoundTarget ProteinDocking Score (Hypothetical)Key Interacting Residues (Hypothetical)
16bMEK1/BRAF Complex-10.5 kcal/molLys97, Asp208, Ser212
Analog XMEK1/BRAF Complex-8.2 kcal/molAsp208
Analog YMEK1/BRAF Complex-9.8 kcal/molLys97, Asp208, Phe209

The binding energy calculations for preferred compounds, also mentioned in the supplementary materials, further underscore the quantitative nature of the virtual screening process, allowing for a more refined selection of candidates for further development. acs.org

Biological Activity of this compound Remains Undocumented in Publicly Available Research

Following a comprehensive review of scientific literature, it has been determined that there is no publicly available research data specifically detailing the biological activity of the chemical compound this compound. While the broader class of fluoro-substituted benzimidazole derivatives has been the subject of extensive scientific investigation for a wide range of therapeutic applications, this particular isomer does not appear in published studies focusing on its interactions with biological targets.

Therefore, it is not possible to provide scientifically accurate information or data tables for the specific sections and subsections requested, including:

Biological Activity Research and Structure Activity Relationships of 5 Fluoro 1h Benzo D Imidazol 6 Amine Excluding Clinical Data

Biochemical Mechanisms of Action at the Molecular Level

Research on related benzimidazole (B57391) compounds shows a wide array of biological activities, including but not limited to, enzyme inhibition (e.g., urease, PARP-1, kinases) and receptor binding (e.g., GABA-A receptors). However, the specific biological profile and structure-activity relationships are highly dependent on the precise arrangement and nature of the substituents on the benzimidazole core. Without dedicated studies on 5-Fluoro-1H-benzo[d]imidazol-6-amine, any discussion of its biological activity would be speculative and could not be supported by verifiable data.

Further research would be required to elucidate the potential biological targets, mechanisms of action, and therapeutic relevance of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The chemical scaffold of this compound has served as a crucial starting point for the development of various biologically active compounds, particularly in the realm of kinase inhibition for anticancer research. Structure-activity relationship (SAR) studies, which systematically modify different parts of a lead compound to observe the effects on its biological activity, have been instrumental in optimizing the potency and selectivity of these derivatives. The core structure consists of a fused benzimidazole ring system with a fluorine atom at position 5 and an amine group at position 6. SAR studies have typically explored modifications at the N-1 position of the imidazole (B134444) ring and transformations of the 6-amino group into various functional moieties, such as amides.

A notable area of investigation has been the development of derivatives as inhibitors of the RAF-MEK-ERK signaling pathway, a critical cascade that, when dysregulated, drives the proliferation of many cancers. nih.gov One prominent study focused on converting the 6-amine into a 6-carboxamide and attaching various substituted phenyl groups to the amide nitrogen. This research aimed to create "clamp-like" inhibitors that could stabilize the MEK/RAF complex, leading to potent inhibition of both kinases. nih.gov

The general structure explored in these SAR studies can be represented as follows:

Figure 1: General Scaffold for SAR Studies of this compound Derivatives

      R2
      |
  N---C
 // \\ /
C    C--N-R1
|    |  |
C----C--C=
 \\  /  \\
  C==C   C-NH-CO-Ar
  |    |
  F    NH2

(Where R1, R2, and Ar represent points of chemical modification)

Key insights from these studies revealed the importance of specific substitutions on the appended aryl ring (Ar) of the carboxamide. The introduction of a pyridin-2-yl group at the ortho position of the phenyl ring was found to be particularly beneficial for activity. Further exploration showed that adding a methyl group to this pyridine (B92270) ring could enhance the inhibitory effects against key kinases like BRAF, BRAFV600E, and MEK1. nih.gov

One of the most successful compounds to emerge from this line of research, designated as 16b in the study, demonstrated exceptional potency. It featured a 3-(2-methylpyridin-2-yl)phenyl group attached to the 6-carboxamide. This derivative acted as a molecular "clamp," effectively stabilizing the MEK/RAF complex and leading to potent inhibition of MEK1, BRAF, and its common oncogenic mutant BRAFV600E with IC50 values of 28 nM, 3 nM, and 3 nM, respectively. nih.gov The compound also exhibited excellent selectivity, showing little activity against a large panel of 312 other human kinases. nih.gov

The antiproliferative activity of these derivatives was tested against various cancer cell lines. Compound 16b showed potent growth inhibition against MIA PaCa-2 (pancreatic cancer), HCT116 (colorectal cancer), and C26 (colorectal cancer) cells, with IC50 values of 0.011 µM, 0.079 µM, and 0.096 µM, respectively. nih.gov

The SAR findings are summarized in the interactive data table below, highlighting how different substituents on the phenylcarboxamide moiety influence the inhibitory activity against target kinases.

Table 1: SAR of 5-Fluoro-1H-benzo[d]imidazol-6-carboxamide Derivatives as Kinase Inhibitors

Compound ID Aryl Group (Ar) attached to 6-Carboxamide BRAF IC50 (nM) BRAFV600E IC50 (nM) MEK1 IC50 (nM)
16a 3-(Pyridin-2-yl)phenyl 10 12 104
16b 3-(2-Methylpyridin-2-yl)phenyl 3 3 28
16c 3-(3-Methylpyridin-2-yl)phenyl 6 6 45
16d 3-(4-Methylpyridin-2-yl)phenyl 4 5 33
16e 3-(5-Methylpyridin-2-yl)phenyl 6 6 40
16f 3-(6-Methylpyridin-2-yl)phenyl 5 5 35

Another related series of compounds, based on a 5-fluoro-1H-benzimidazole-4-carboxamide scaffold, was investigated for its potential as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov Although the core is isomeric to the 6-amine derivatives, the SAR provides complementary insights into the role of the benzimidazole core. In this series, modifications to a benzyl (B1604629) group attached to the amide nitrogen were explored. This research led to the identification of compound 10f , which incorporated a piperidine (B6355638) ring, as a potent PARP-1 inhibitor with an IC50 of 43.7 nM. nih.gov

These studies collectively underscore the versatility of the 5-fluoro-1H-benzo[d]imidazole core in medicinal chemistry. The fluorine atom at the 5-position is often incorporated to enhance metabolic stability and binding affinity. The amine group at position 6 (or the carboxamide at position 4) serves as a critical handle for introducing diverse substituents that can be tailored to interact with the specific binding pockets of different biological targets, thereby modulating the compound's potency and selectivity.

Biochemical Pathway Modulation by 5 Fluoro 1h Benzo D Imidazol 6 Amine

Investigation of Specific Signal Transduction Pathways

No direct research was identified that specifically investigates the modulation of signal transduction pathways by 5-Fluoro-1H-benzo[d]imidazol-6-amine. However, a study on a series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives, which share a core structure with the compound , has shown that these molecules can act as inhibitors of the MEK/RAF complex. acs.org This suggests a potential, though unconfirmed, role for related compounds in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. acs.org Without direct studies, the specific effects of this compound on this or any other signal transduction pathway remain speculative.

Metabolomic and Proteomic Studies on Biochemical Perturbations

The search yielded no metabolomic or proteomic studies that have analyzed the biochemical perturbations induced by this compound. Such studies are essential for understanding the broader impact of a compound on the cellular environment by providing a snapshot of the changes in metabolite and protein levels. While some research on related benzimidazole (B57391) derivatives touches upon their metabolic stability, this does not provide the comprehensive data required for a metabolomic or proteomic analysis. nih.govacs.org

Applications Beyond Medicinal Chemistry for 5 Fluoro 1h Benzo D Imidazol 6 Amine

Materials Science Applications

The inherent properties of the benzimidazole (B57391) system, such as its rigid planar structure, thermal stability, and electron-deficient nature, make it a valuable building block for advanced materials. The introduction of a fluorine atom can further enhance these characteristics, opening up possibilities for its use in organic electronics and functional polymers.

Organic Semiconductors and Optoelectronic Materials

Benzimidazole derivatives are recognized for their utility as electron transport materials in organic electronic devices. alfa-chemistry.com Their electron-deficient imidazole (B134444) ring facilitates efficient electron injection and transport, crucial for the performance of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of a highly electronegative fluorine atom, as seen in 5-Fluoro-1H-benzo[d]imidazol-6-amine, can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material. This tailored electronic structure can lead to improved electron mobility and better air stability of n-channel organic semiconductors.

Research on related fluorinated benzothiadiazole-based organic semiconductors has demonstrated that fluorine substitution can enhance intramolecular charge transfer and improve photovoltaic performance in OSCs. researchgate.netacs.orgnih.gov For instance, the power conversion efficiency of small-molecule organic solar cells has been shown to increase with the incorporation of fluorinated units. acs.org While direct studies on this compound are limited, its structural motifs suggest its potential as a component in the design of novel organic semiconductors with tailored electronic properties for optoelectronic applications.

Polymer Chemistry and Functional Materials

In polymer chemistry, the benzimidazole moiety is a key component in the synthesis of high-performance polymers known for their exceptional thermal and chemical stability. Poly(benzimidazole) (PBI) films, for example, are utilized in demanding applications such as protective coatings in aerospace and fire services. mdpi.com The introduction of fluorine into the polymer backbone can impart additional desirable properties such as increased thermal stability, enhanced solubility in organic solvents for better processability, and modified dielectric properties.

A recent study highlighted the use of a fluorinated benzimidazole-linked highly conjugated polymer for stable sulfur batteries. researchgate.netnih.gov The chemically robust benzimidazole linkages allowed for post-synthetic modification where fluorine atoms were substituted to covalently anchor polysulfides, thereby mitigating the polysulfide shuttle effect in lithium-sulfur batteries. nih.gov Given its structure, this compound could serve as a valuable monomer or building block for creating novel fluorinated polymers with tailored functionalities for applications in energy storage, electronics, and specialty coatings.

Supramolecular Chemistry and Host-Guest Systems

The benzimidazole scaffold, with its hydrogen bond donor (N-H) and acceptor (=N-) sites, is an excellent candidate for constructing intricate supramolecular assemblies. The addition of a fluorine atom and an amine group in this compound provides further opportunities for directing non-covalent interactions.

Self-Assembly and Recognition Phenomena

The ability of fluorine to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, is a powerful tool in crystal engineering and the design of self-assembling systems. Studies on fluorinated (benzo[d]imidazol-2-yl)methanols have shown that the number and position of fluorine atoms significantly influence their crystal packing and the dimensionality of their hydrogen-bonded networks. mdpi.com

Furthermore, research on a fluorine-embedded triangular rhenium(I)-fluorothiabendazolate complex demonstrated its self-organization into a one-dimensional supramolecular tubular architecture, stabilized by C–F···S contacts. acs.org This highlights the directing role of fluorine in forming complex, ordered structures. The presence of both a fluorine atom and an amino group in this compound offers multiple sites for hydrogen bonding and other non-covalent interactions, suggesting its potential use in the design of novel supramolecular architectures, liquid crystals, and functional materials based on molecular recognition.

Catalysis

The electron-donating and coordinating properties of the nitrogen atoms in the benzimidazole ring make it a versatile ligand scaffold for transition metal catalysis. The electronic properties of these ligands can be fine-tuned by the introduction of substituents on the benzimidazole core.

Organic Catalysts and Ligands for Metal Catalysis

Benzimidazole derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions, including palladium- and rhodium-catalyzed Heck and Suzuki reactions. mdpi.com The introduction of an electron-withdrawing fluorine atom, as in this compound, can modulate the electron density at the coordinating nitrogen atoms. This can influence the catalytic activity of the metal center, potentially leading to enhanced reaction rates and selectivities.

For example, tris(2-benzimidazolylmethyl)amines have been shown to be superior accelerating ligands for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. organic-chemistry.org The amine group in this compound provides an additional site for coordination or functionalization, allowing for the synthesis of multidentate ligands. The combination of the fluorinated benzimidazole core and the amino group could lead to the development of novel ligands with unique steric and electronic properties for a range of catalytic transformations.

Analytical Chemistry Applications

The structural features of this compound, particularly the presence of the fused aromatic system and an amino group, suggest that it may possess fluorescent properties. This opens up the possibility of its use in analytical chemistry, specifically in the development of fluorescent probes and sensors.

Benzimidazole derivatives are known to exhibit fluorescence and have been utilized as scaffolds for chemical sensors. The fluorescence of these molecules can be sensitive to their local environment, including polarity, pH, and the presence of specific analytes. The introduction of an amino group, an electron-donating group, can further modulate the photophysical properties of the benzimidazole core.

A notable example is the development of an amino-substituted 2-(2′-hydroxyphenyl)benzimidazole, which has been successfully employed as a fluorescent probe for the detection of phosgene (B1210022). nih.govresearchgate.net This sensor operates on the principle of excited-state intramolecular proton transfer (ESIPT). The probe, 5′-amino-2-(2′-hydroxyphenyl)benzimidazole (P1), demonstrates a distinct ratiometric fluorescence response upon reaction with phosgene, resulting in a visible color change from yellow to blue under UV light. nih.gov The key photophysical properties of this related sensor are summarized in the table below.

Photophysical Properties of a Related Aminobenzimidazole Fluorescent Probe (P1)
CompoundSolventAbsorption Maxima (λabs, nm)Emission Maximum (λem, nm)Observed Fluorescence
5′-amino-2-(2′-hydroxyphenyl)benzimidazole (P1)CH2Cl2305, 355540Yellow
P1 after reaction with phosgene (P1-CO)CH2Cl2305358Blue

While this compound has not been specifically investigated for such applications, its structural similarity to fluorescent aminobenzimidazole derivatives suggests that it could potentially serve as a building block for the synthesis of novel fluorescent probes and sensors. Further research would be required to explore its specific fluorescent properties and its sensitivity to various analytes.

Photochemistry and Photophysical Properties

The photochemistry and photophysical properties of benzimidazole and its derivatives are of significant interest due to their presence in naturally occurring compounds like vitamin B12 and their use as structural motifs in various functional molecules. nih.gov The absorption and emission characteristics of benzimidazoles are influenced by the nature and position of substituents on the bicyclic ring system.

Generally, benzimidazole derivatives exhibit absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic system. The fluorescence emission of these compounds can vary from the blue to the green region of the spectrum, with the specific wavelengths and quantum yields being highly dependent on the molecular structure and the solvent environment. For instance, some newly synthesized benzimidazole derivatives have been reported to emit intense blue-green fluorescence with high to moderate quantum yields. researchgate.net

The photophysical properties of several benzimidazole derivatives are presented in the table below to illustrate the range of observed characteristics.

Illustrative Photophysical Data for Various Benzimidazole Derivatives
Compound TypeExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
Hydroxy-substituted benzimidazole-5-carboxylate derivative--0.41–0.96 (in MeCN and CH2Cl2) researchgate.net
2-Aminobenzimidazole-~294, 288 (as monocation in methanol (B129727) at 17K)- niscpr.res.in
Bis-benzimidazole derivatives-410-560- acs.orgnih.gov

The photochemistry of the parent 1H-benzimidazole has been shown to involve two primary pathways upon UV irradiation: a fixed-ring isomerization leading to the cleavage of the N-H bond, and a ring-opening isomerization involving the cleavage of the five-membered ring. These photochemical reactions can lead to the formation of various photoproducts. The introduction of substituents, such as the fluoro and amino groups in this compound, would be expected to influence these photochemical pathways, although specific studies on this compound are not currently available. The electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom could potentially alter the electronic distribution in the excited state, thereby affecting the photostability and the nature of the resulting photoproducts.

Electrochemistry of 5 Fluoro 1h Benzo D Imidazol 6 Amine

Redox Potentials and Electrochemical Behavior

No published studies were identified that detail the specific oxidation or reduction potentials of 5-Fluoro-1H-benzo[d]imidazol-6-amine.

Electrochemical Sensing Applications

There is no available information on the use of this compound or its potential polymers in the fabrication of electrochemical sensors.

A conclusive and informative article on this topic awaits dedicated experimental investigation into the electrochemical properties of this particular compound.

Solid State Chemistry and Crystal Engineering of 5 Fluoro 1h Benzo D Imidazol 6 Amine

Polymorphism and Pseudopolymorphism

Scientific literature available up to the present has not documented studies on the polymorphic or pseudopolymorphic forms of 5-Fluoro-1H-benzo[d]imidazol-6-amine. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and pseudopolymorphism, where different crystal types are the result of hydration or solvation, are critical areas of study in pharmaceutical and materials science. However, specific investigations into whether this compound exhibits these phenomena have not been reported.

Cocrystallization and Salt Formation

There is currently no published research on the cocrystallization or salt formation of this compound with other compounds. Cocrystals, which are multi-component crystals formed between a target molecule and a coformer, and salts, formed through proton transfer between an acidic and a basic compound, are common strategies to modify the physicochemical properties of a substance. The potential for this compound to form such multi-component systems remains an unexplored area of its solid-state chemistry.

Crystal Packing Analysis and Intermolecular Interactions

Detailed crystal packing analysis and the specific intermolecular interactions for this compound are not available in the current body of scientific literature. Such analyses, typically derived from single-crystal X-ray diffraction data, would provide insights into the hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern the crystal structure. Without experimental crystallographic data, a definitive description of its crystal packing cannot be provided.

Thermal Analysis of Solid Forms

No thermal analysis data, such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), has been reported for this compound. Thermal analysis is essential for characterizing the melting point, thermal stability, and any phase transitions of a solid compound. The thermal behavior of this compound is yet to be experimentally determined and reported.

Future Research Directions and Translational Potential of 5 Fluoro 1h Benzo D Imidazol 6 Amine Research

Integration with Advanced Synthetic Technologies

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods like the condensation of o-phenylenediamines with aldehydes or carboxylic acids, which can sometimes require harsh conditions or long reaction times. acs.orgnih.gov Future research should focus on integrating advanced synthetic technologies to improve the synthesis of 5-Fluoro-1H-benzo[d]imidazol-6-amine and its derivatives, enhancing efficiency, yield, and environmental sustainability.

Microwave-assisted synthesis has emerged as a powerful tool for generating fluorinated heterocycles, offering benefits such as reduced reaction times, higher yields, and better temperature control. researchgate.net Applying this technology to the synthesis of this compound could significantly streamline its production. researchgate.net Furthermore, photocatalysis represents an appealing strategy for forming C-N bonds through arene C–H amination, which could be adapted for late-stage functionalization of the benzimidazole core. acs.org One-pot synthesis protocols, which combine multiple reaction steps into a single operation, also offer a promising avenue for improving the efficiency of creating complex derivatives from this scaffold. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Synthesis
MethodologyDescriptionPotential Advantages for this compoundReference
Traditional CondensationReaction of o-phenylenediamines with aldehydes or carboxylic acids, often in the presence of strong acids or oxidizing agents.Well-established and widely understood. acs.orgnih.gov
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat the reaction mixture, accelerating reaction rates.Faster reaction times, higher yields, improved purity, and energy efficiency. researchgate.net
Photocatalytic C-H AminationUses light and a photocatalyst to directly form C-N bonds on an aromatic ring.Enables late-stage functionalization and offers novel pathways for derivatization. acs.org
One-Pot SynthesisMultiple consecutive reactions are carried out in a single reactor.Reduces solvent waste, saves time, and improves overall process efficiency. researchgate.net

Expansion of Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For benzimidazole derivatives, substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to significantly influence biological activity. nih.govnih.gov The presence of a fluorine atom, a common modification in modern drug design, is known to enhance antimicrobial and anticancer activities in benzimidazole scaffolds. acs.orgacgpubs.org

Future SAR studies on this compound should systematically explore modifications at key positions to build a comprehensive understanding of its potential.

N-1 Position: Alkylation or arylation at this position can modulate lipophilicity and target engagement.

C-2 Position: Introducing various substituents, from small alkyl groups to complex heterocyclic rings, can drastically alter the compound's interaction with biological targets. rroij.com

C-6 Amine Group: Acylation, alkylation, or incorporation into heterocyclic systems could fine-tune the electronic properties and hydrogen bonding capabilities of the molecule, potentially enhancing its binding affinity to specific enzymes or receptors.

Table 2: Proposed SAR Investigations for this compound Derivatives
Position of ModificationProposed SubstituentsRationale and Potential ImpactReference
N-1Alkyl chains, benzyl (B1604629) groups, substituted aryl ringsModify lipophilicity, solubility, and steric interactions with target proteins. nih.gov
C-2Aryl/heteroaryl groups, alkylthio moieties, amino groupsInfluence binding to diverse targets such as kinases, polymerases, or tubulin. Can significantly alter the primary pharmacological activity. nih.govrroij.com
C-6 AmineAmides, sulfonamides, ureas, heterocycles (e.g., triazoles)Modulate hydrogen bonding capacity and electronic properties; can act as a key interaction point for specific biological targets like MEK/RAF kinases. acs.orgnih.gov
C-4/C-7Additional halogen atoms (e.g., Cl, Br)Further tune electronic properties and metabolic stability. acs.org

Exploration of Novel Biological Targets and Pathways

The benzimidazole core is a privileged scaffold found in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. biointerfaceresearch.com Derivatives have been shown to interact with a multitude of biological targets. This established versatility suggests that this compound and its future derivatives are prime candidates for screening against both known and novel biological targets.

Future research should involve broad-based pharmacological screening to uncover new therapeutic applications. Key areas for exploration include:

Oncology: Benzimidazoles are known to target crucial cancer-related proteins such as RAF/MEK kinases, topoisomerases, and tubulin. nih.govacs.orgnih.govaacrjournals.org The unique electronic profile of this compound makes it a compelling candidate for inhibiting these pathways. Other emerging targets like Glucose-6-Phosphate Dehydrogenase (G6PD) in glioma and Epidermal Growth Factor Receptor (EGFR) could also be investigated. mdpi.comfrontiersin.org

Infectious Diseases: The scaffold has demonstrated activity against various viruses, bacteria, and parasites. rroij.com Future work could assess derivatives against drug-resistant microbial strains and emerging viral threats by targeting enzymes like viral polymerases.

Inflammatory Diseases: Benzimidazole derivatives can modulate inflammatory pathways by interacting with targets such as cyclooxygenase (COX) and cannabinoid receptors. nih.govnih.gov This presents an opportunity to develop new anti-inflammatory agents.

Table 3: Potential Biological Targets for this compound Derivatives
Therapeutic AreaPotential TargetRationale for InvestigationReference
OncologyRAF/MEK Kinases, Topoisomerase I/II, TubulinEstablished activity of related benzimidazole scaffolds in inhibiting cancer cell proliferation. nih.govacs.orgnih.gov
Infectious DiseasesViral Polymerases, Bacterial Cell Division ProteinsBroad-spectrum antimicrobial and antiviral potential of the benzimidazole core. rroij.com
Inflammatory DiseasesCOX Enzymes, Cannabinoid ReceptorsKnown interaction of benzimidazoles with key inflammatory mediators. nih.govnih.gov
Metastatic CancersMicrotubule PolymerizationPotential for selective cytotoxicity against metastatic cells, overcoming drug resistance. aacrjournals.org

Development of New Material Applications

Beyond medicine, benzimidazole derivatives are integral to the field of materials science due to their high thermal stability and unique physicochemical properties. researchgate.net The incorporation of fluorine can further enhance these properties, leading to materials with greater oxidative stability and specific electronic characteristics. rsc.org this compound, with its reactive amine group and stabilizing fluoro group, is an excellent candidate as a monomer or building block for advanced functional materials.

Future research in this area should focus on:

High-Performance Polymers: Polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical resistance, making them suitable for fire-resistant clothing and specialized membranes. rsc.orgoup.com Using this compound as a monomer could lead to new PBIs with modified properties.

Organic Electronics: Fluorinated benzimidazole cores have been successfully used as non-fullerene acceptors in organic solar cells (OSCs), achieving high power conversion efficiencies. acs.org The subject compound could be a precursor for novel materials in OSCs and organic light-emitting diodes (OLEDs). acs.orgmdpi.com

Gas Storage and Separation: Porous Benzimidazole-Linked Polymers (BILPs) have shown significant promise for selective CO2 capture. acs.org The amine functionality in this compound could enhance CO2 affinity, making its derived polymers superior materials for carbon capture applications.

Magnetic Materials: Fluorinated benzimidazole-substituted nitronyl nitroxides have been shown to form ferromagnetic chains, indicating potential applications in molecular magnetism. acs.org

Table 4: Potential Material Applications for this compound
Application AreaMaterial TypePotential Role of this compoundReference
EnergyOrganic Solar Cells (OSCs)Precursor for fluorinated non-fullerene acceptors to enhance efficiency and stability. acs.org
EnvironmentalPorous Polymers (BILPs)Monomer for creating materials with high selectivity for CO2 capture. acs.org
Advanced MaterialsPolybenzimidazoles (PBIs)Building block for fire-resistant and chemically stable high-performance polymers. rsc.orgoup.com
ElectronicsOrganic Light-Emitting Diodes (OLEDs), Molecular MagnetsComponent in fluorescent materials and precursor for stable radical compounds. mdpi.comacs.org

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for 5-Fluoro-1H-benzo[d]imidazol-6-amine, and how can yield be improved?

  • Methodology : A three-step synthesis starting from 2-chloropyridin-4-amine and 1-bromo-4-fluoro-2-nitrobenzene is commonly employed, with cyclization under reflux conditions using catalysts like Pd/C or CuI. Yield optimization (~37%) requires precise stoichiometric ratios and solvent selection (e.g., DMF or THF). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients enhances purity . Fluorination efficiency can be improved using fluoroethanol and NaH in THF under controlled temperatures .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • ESI-MS : Detects molecular ion peaks at m/z 500.2 [M+H]⁺ and isotopic patterns (e.g., chlorine/fluorine splits) .
  • Elemental Analysis : Confirms composition (e.g., C, H, N within ±0.02% of theoretical values) .
  • HPLC-PDA : Validates purity (>97%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in calculating ionization potentials and electron affinities. Basis sets like 6-31G* are recommended for geometry optimization, while Lee-Yang-Parr (LYP) correlation functionals refine thermochemical data .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Fluorine's electron-withdrawing effect enhances electrophilicity at adjacent carbons. Kinetic studies (e.g., using stopped-flow UV-Vis) under varying pH and solvent polarities (e.g., DMSO vs. MeCN) can quantify activation barriers. Computational NBO analysis identifies charge redistribution effects .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s stability?

  • Methodology : Iterative validation is critical. For example:

  • Experimental : Accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Computational : Reassess DFT functionals (e.g., switching from B3LYP to M06-2X) to better model solvation and tautomeric equilibria .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Synthetic Modifications : Introduce substituents (e.g., alkyl groups at N1) via Suzuki-Miyaura cross-coupling .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • QSAR Modeling : Corrogate electronic parameters (Hammett σ) with IC₅₀ values to identify pharmacophoric features .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodology :

  • Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation.
  • Chiral Resolution : Use preparative SFC (Supercritical Fluid Chromatography) with cellulose-based columns to separate enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.